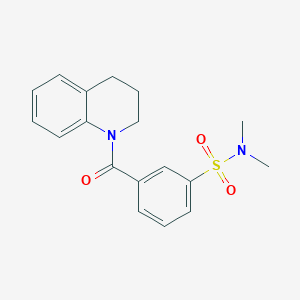
N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide, also known as BMDP, is a research chemical that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research.
作用機序
The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide is not yet fully understood. However, it is believed to interact with the monoamine transporters, particularly the dopamine and serotonin transporters. This interaction leads to the inhibition of the reuptake of these neurotransmitters, resulting in an increase in their extracellular concentration. This increase in neurotransmitter concentration is believed to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the levels of the neuropeptide, oxytocin, which is involved in social bonding and trust. This compound has been reported to have anxiolytic, antidepressant, and analgesic effects.
実験室実験の利点と制限
One of the advantages of N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide is its potential as a starting material for the synthesis of new compounds. It can also be used as a reference standard for analytical purposes. However, one of the limitations of this compound is its limited availability and the lack of information on its toxicity and safety.
将来の方向性
There are several possible future directions for the research on N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide. One possible direction is the synthesis of new compounds based on the structure of this compound. These compounds could be tested for their potential as antidepressants, anxiolytics, or analgesics. Another possible direction is the investigation of the safety and toxicity of this compound. This could involve studies on its long-term effects and potential interactions with other drugs. Finally, the potential use of this compound in the treatment of psychiatric disorders could also be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. This compound has a range of biochemical and physiological effects, including an increase in the release of dopamine, serotonin, and norepinephrine in the brain. It has several advantages and limitations for lab experiments, and there are several possible future directions for research on this compound.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide involves several steps. The first step involves the reaction of 3-methyl-4-bromophenol with potassium carbonate and dimethyl sulfate to form 3-methyl-4-bromophenyl methyl sulfate. The second step involves the reaction of 3-methyl-4-bromophenyl methyl sulfate with 1,3-benzodioxole-5-carboxylic acid to form this compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a reference standard for analytical purposes or as a starting material for the synthesis of new compounds. This compound has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-6-12(3-4-13(10)17)20-8-16(19)18-11-2-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWVELEHKFKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
